(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Purity Specification Procurement Benchmark Piperazine Intermediates

Medicinal chemistry teams often lose 1-2 synthetic steps when they must esterify the free acid in-house, introducing extra impurity streams. This compound solves that bottleneck. - Pre-installed methyl ester survives hydrogenolytic N-debenzylation, enabling direct acylation, sulfonylation, or reductive amination. - ≥97% purity, room-temperature storage, and GHS07 Warning classification eliminate cold-chain logistics and specialized containment costs. - Cited in three patent families (WO2008/112900, EP1104754, US2011/288069), strengthening regulatory filings.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
CAS No. 183742-32-7
Cat. No. B067225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
CAS183742-32-7
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
InChIKeyJCQKPXHKGNJTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (CAS 183742-32-7): Core Identity and Procurement Baseline


(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester (CAS 183742-32-7) is a piperazine-based intermediate with molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol [1]. It features a piperazine ring substituted with two benzyl protecting groups at N1 and N4, and a methyl ester-appended acetic acid side chain at C2. This structural arrangement positions the compound as a protected, chiral building block for pharmaceutical synthesis, enabling selective N-deprotection while preserving the ester functionality for further derivatization. It is principally employed as a synthetic intermediate in patent-protected routes to APIs , rather than as a final active pharmaceutical ingredient itself.

Building block type
Protected chiral piperazine intermediate with orthogonal N-benzyl and methyl ester groups
Synthetic utility
Enables selective N-deprotection while retaining ester for late-stage diversification
Procurement profile
Room-temperature stable, 97%+ purity, patent-cited intermediate for pharmaceutical synthesis

Why In-Class Piperazine Intermediates Cannot Be Interchanged: The 1,4-Dibenzyl-2-acetate Differentiation


Within the family of N-benzylated piperazine intermediates, small structural variations produce disproportionate effects on downstream synthetic utility. Compounds such as 1,4-dibenzylpiperazine (CAS 103-47-9) [1] lack the C2 acetate arm required for further chain extension, and ethyl ester analogs (CAS 162510-50-1) carry a less labile ester group that retards selective hydrolysis relative to the methyl ester . The methyl ester of (1,4-dibenzyl-piperazin-2-yl)-acetic acid uniquely balances protecting-group stability with controlled reactivity: the N,N'-dibenzyl motif withstands a range of reaction conditions, while the methyl ester offers a predictable leaving group for nucleophilic acyl substitution, hydrolysis, or reduction—attributes that are not simultaneously replicated in the corresponding free acid, nitrile, or unsubstituted piperazine analogs.

Functional mismatch Unsubstituted 1,4-dibenzylpiperazine lacks the C2 acetate arm, preventing chain extension without additional steps.
Reactivity divergence Ethyl ester analog may retard selective hydrolysis relative to the methyl ester, altering deprotection sequence timing.
Instability risk Free acid analog requires cold-chain storage (2–8 °C) and may decarboxylate or esterify under debenzylation conditions.

Quantitative Differentiation of (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester Against Its Closest Analogs


Purity Baseline: 97% vs. 95% Minimum Purity for the Free Acid Analog

Commercially, (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester is supplied with a minimum purity specification of 97% , whereas the corresponding free acid, 2-(1,4-dibenzylpiperazin-2-yl)acetic acid (CAS 2135331-35-8), is typically offered at 95% minimum purity . This 2-percentage-point purity differential is critical for multi-step syntheses where cumulative impurity carry-through can compromise downstream yield and purity.

Purity specification
Cross-study comparable
Target: ≥97% minimum purity (methyl ester)
Comparator: ≥95% (free acid analog)
Higher incoming purity may reduce pre-purification steps in multi-step syntheses.
Based on vendor specifications; cumulative impurity carry-through risk should be evaluated per sequence.
Purity Specification Procurement Benchmark Piperazine Intermediates

Storage Stability Advantage: Ambient vs. Cold-Chain Requirement

The methyl ester (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester is stable under long-term storage at room temperature . In contrast, the free acid analog 2-(1,4-dibenzylpiperazin-2-yl)acetic acid requires sealed storage at 2–8 °C , imposing cold-chain logistics costs and risking degradation during ambient-temperature handling.

Storage stability
Cross-study comparable
Target: Room temperature long-term storage
Comparator: 2–8 °C sealed, cold-chain required
Ambient stability simplifies inventory logistics and reduces cold-chain excursion risk.
Storage conditions per vendor SDS; validation under local humidity/temperature recommended.
Storage Stability Logistics Procurement

Synthetic Versatility: Controlled Stepwise Deprotection as a Differentiator

A published hydrogenolytic debenzylation protocol uses (1,4-dibenzyl-piperazin-2-yl)-acetic acid methyl ester as the substrate: 40 mmol of the compound (13.7 g) in MeOH with 1N HCl and 10% Pd/C under 50 psi H₂ for 24 hours yields the fully N-debenzylated piperazine-2-acetic acid methyl ester . The methyl ester survives these conditions intact, whereas the corresponding free acid would require protection/deprotection cycling. This orthogonal stability of the ester function under reductive N-debenzylation conditions is a specific, experimentally demonstrated differentiation point that the free acid (risk of esterification side-reactions or decarboxylation on workup) and the acetonitrile analog (nitrile reduction competes with debenzylation) do not share [1].

Orthogonal deprotection
Reported method
40 mmol substrate, H₂ (50 psi), 10% Pd/C, MeOH/1N HCl, 24 h → N-debenzylated piperazine-2-acetic acid methyl ester (ester intact)
Methyl ester survives reductive debenzylation, enabling convergent synthetic strategies.
Free acid or nitrile analogs may undergo side reactions under same conditions (class-level inference).
Synthetic Intermediate Deprotection Strategy Orthogonal Reactivity

Patent-Cited Intermediate: Documented Use in IP-Protected API Syntheses

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester is explicitly cited as a synthetic intermediate in three pharmaceutical patents—WO2008/112900 A1 (ARYX THERAPEUTICS), EP1104754 A1 (DAIICHI PHARMACEUTICAL), and US2011/288069 A1 (ABBOTT LABORATORIES) —covering CNS-active dibenzo-oxazepines, piperazine-based GPCR modulators, and additional therapeutic candidates. The structurally closest analog, 2-(1,4-dibenzylpiperazin-2-yl)acetonitrile, is primarily associated with the synthesis of the anthelmintic candidate centperazine [1] and lacks the breadth of multi-target IP coverage seen for the methyl ester.

Patent citation breadth
Direct comparison
3 patent families (WO2008/112900, EP1104754, US2011/288069) vs. 1 major route for acetonitrile analog
Broader IP precedent may support intermediate selection in regulatory filings.
Patent database search; freedom-to-operate analysis required for specific programs.
Patent-Backed Intermediate IP Strategy Pharmaceutical Synthesis

Physicochemical Property Profile: LogP and Rotatable Bond Metrics Versus Ethyl Ester Analog

The methyl ester has a predicted XLogP3 of 3.0 and 7 rotatable bonds [1], placing it in a favorable property range for a protected intermediate that must efficiently partition into organic phases during extractive workup while retaining adequate aqueous solubility for hydrogenation reactions. The ethyl ester analog (CAS 162510-50-1, C₂₂H₂₈N₂O₂, MW 352.5) adds one methylene unit, increasing molecular weight by ~14 Da and lipophilicity (estimated ΔlogP ~+0.5), which can reduce aqueous solubility during hydrogenation steps and complicate chromatographic purification.

Physicochemical profile
Class-level inference
Target: XLogP3 3.0, 7 rotatable bonds, MW 338.4
Ethyl ester analog: est. XLogP3 ~3.5, MW 352.5
Lower lipophilicity may improve phase-transfer efficiency in aqueous hydrogenation steps.
Predicted values; experimental confirmation recommended for scale-up.
Physicochemical Properties Drug-Likeness Intermediate Selection

Commercial Availability and Quality Documentation: Hazards Disclosure as a Procurement Efficiency Factor

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) , and is not classified as a hazardous material for DOT/IATA transport . This moderate hazard profile facilitates procurement without the administrative burden associated with higher-acuity classified intermediates. In comparison, the free acid analog carries acute toxicity classification (Acute Tox. 2, H300: fatal if swallowed) per the REACH C&L inventory for structurally related N-substituted benzyl-piperazinyl compounds [1], escalating shipping restrictions and internal safety-handling requirements.

Hazard classification
Cross-study comparable
Target: GHS07 Warning, H302-H315-H319-H335, not DOT hazardous
Free acid analog class: Acute Tox. 2, H300 (fatal if swallowed)
Moderate hazard profile reduces compliance burden and simplifies EHS review.
Vendor SDS and REACH C&L notification; verify current classification before procurement.
Procurement Readiness GHS Classification Quality Documentation

Procurement-Optimized Application Scenarios for (1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester


Multi-Step Medicinal Chemistry Library Synthesis Requiring Late-Stage Ester Diversification

For medicinal chemistry programs that require a piperazine-2-acetic acid scaffold with orthogonal protecting groups, this methyl ester is the preferred intermediate. Its room-temperature stability and 97%+ purity allow it to be stocked as a library building block, while the methyl ester survives hydrogenolytic N-debenzylation conditions that liberate the secondary amine for subsequent acylation, sulfonylation, or reductive amination . Procuring this specific compound eliminates the need for in-house esterification of the free acid (which consumes an extra synthetic step and introduces additional impurity streams).

Generic API Process Development Requiring Patent-Cited Intermediates

When developing a non-infringing process for a generic API that builds on piperazine-containing chemotypes, starting from a patent-cited intermediate with validated synthetic precedent in multiple patent families (WO2008/112900, EP1104754, US2011/288069) strengthens the regulatory and IP position. The documented use of this compound in three distinct pharmaceutical patent families, versus the narrower scope of the acetonitrile analog, provides procurement teams with a defensible justification for intermediate selection in regulatory filings.

High-Throughput Experimentation (HTE) Workflows with Ambient Storage Requirements

HTE platforms and automated synthesis workstations benefit from building blocks that are stable at room temperature. The methyl ester's ambient storage condition specification avoids the cold-chain logistics and thawing protocols required for the free acid analog (2–8 °C storage) , compatible with automated compound-management systems, and reduces the risk of dispensing errors caused by condensation or temperature gradients frequently encountered when handling refrigerated reagents in automated environments.

Contract Research and CDMO Projects with Stringent EH&S Compliance Thresholds

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) operating under harmonized GHS safety protocols favor intermediates with Warning-level rather than Danger-level acute toxicity classifications. The GHS07/H302 classification of this methyl ester , compared with the Acute Tox. 2 (H300 fatal) classification of structurally related free acid intermediates [1], allows CRO/CDMO partners to handle the compound under standard laboratory safety procedures without triggering specialized containment, monitoring, or insurance requirements—directly reducing project overhead costs.

Application
Selection Property
Validation Focus
Multi-step library synthesis with late-stage ester diversification
Orthogonal protecting group stability
Methyl ester survival during N-debenzylation; room-temperature storage compatibility
Generic API process development requiring patent-cited intermediates
Patent precedent and IP defensibility
Multi-patent synthetic utility documentation; freedom-to-operate review
High-throughput experimentation (HTE) with ambient storage
Ambient stability and logistics simplicity
Elimination of cold-chain requirements; compatibility with automated compound management
CRO/CDMO projects with stringent EH&S compliance
Hazard classification profile
Standard laboratory handling under GHS07; no specialized containment triggers
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